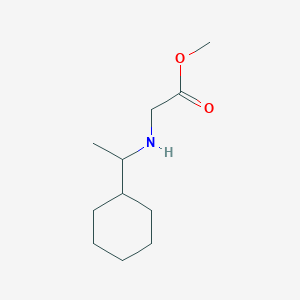
1-(1H-imidazol-2-yl)but-3-yn-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-imidazol-2-yl)but-3-yn-1-amine dihydrochloride is a compound that features an imidazole ring, a butynyl group, and an amine group Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-imidazol-2-yl)but-3-yn-1-amine dihydrochloride typically involves the formation of the imidazole ring followed by the introduction of the butynyl and amine groups. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This method involves the oxidation of imidazolines.
From Alpha Halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the reaction of an alpha-halo ketone with an amine.
Amino Nitrile Synthesis: This method involves the reaction of an amino nitrile with an aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1H-imidazol-2-yl)but-3-yn-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form imidazolines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and acyl halides.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(1H-imidazol-2-yl)but-3-yn-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antitumor, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(1H-imidazol-2-yl)but-3-yn-1-amine dihydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
1-(1H-imidazol-2-yl)but-3-yn-1-amine dihydrochloride can be compared with other imidazole-containing compounds:
Uniqueness: The presence of the butynyl group and the specific positioning of the amine group make this compound unique, providing it with distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H11Cl2N3 |
|---|---|
Peso molecular |
208.09 g/mol |
Nombre IUPAC |
1-(1H-imidazol-2-yl)but-3-yn-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H9N3.2ClH/c1-2-3-6(8)7-9-4-5-10-7;;/h1,4-6H,3,8H2,(H,9,10);2*1H |
Clave InChI |
KVVNYGXQMUTMSM-UHFFFAOYSA-N |
SMILES canónico |
C#CCC(C1=NC=CN1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride](/img/structure/B13476146.png)




![9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B13476176.png)


![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13476188.png)
![tert-butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13476189.png)


![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B13476213.png)
![tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate](/img/structure/B13476218.png)
